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Compound of Interest

Compound Name: 12-Keto Dieldrin

CAS No.: 52745-99-0

Cat. No.: B1146342

Get Quote

Executive Technical Summary
12-Keto Dieldrin (CAS: 52745-99-0) represents the oxidized derivative of the methylene

bridge (C12) of the parent compound, Dieldrin.[1] Unlike the parent epoxide, which is

characterized by a methylene bridge, the 12-keto derivative possesses a strained carbonyl

bridge.[1] This structural modification introduces distinct spectroscopic signatures in IR, NMR,

and MS modalities, serving as a critical biomarker for oxidative metabolism (via cytochrome

P450 monooxygenases) and environmental photodegradation.[1]
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Parameter Detail

Chemical Name

1,2,3,4,10,10-hexachloro-6,7-epoxy-

1,4,4a,5,6,7,8,8a-octahydro-1,4-endo,exo-5,8-

dimethanonaphthalen-12-one

Common Name
12-Keto Dieldrin (also referred to as 9-Keto

Dieldrin in alternative numbering)

CAS Number 52745-99-0

Molecular Formula C₁₂H₆Cl₆O₂

Molecular Weight
394.89 g/mol (Average), ~396 Da (Monoisotopic

peak for Cl₆)

Precursor Dieldrin (via 12-hydroxydieldrin)

Structural & Stereochemical Analysis
The transition from Dieldrin to 12-Keto Dieldrin involves the oxidation of the C12 methylene

bridge to a ketone.[1] This alteration significantly changes the electronic environment of the

bridgehead protons (H1 and H4) and introduces ring strain, which is observable in vibrational

spectroscopy.[1]

Metabolic Pathway Visualization
The following diagram illustrates the oxidative pathway from Dieldrin to 12-Keto Dieldrin,

highlighting the intermediate hydroxylation step.
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Caption: Oxidative metabolism of Dieldrin. Note that 12-Keto Dieldrin can further rearrange to

Klein's metabolite under specific conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1146342/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-12-keto-dieldrin
https://en.wikipedia.org/wiki/Dieldrin
https://en.wikipedia.org/wiki/Dieldrin
https://www.benchchem.com/product/b1146342/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-12-keto-dieldrin
https://www.benchchem.com/product/b1146342/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-12-keto-dieldrin
https://www.benchchem.com/product/b1146342/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-12-keto-dieldrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146342?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Analysis[6]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of 12-Keto Dieldrin are distinguished by the absence of the

high-field methylene signals characteristic of Dieldrin and the deshielding of bridgehead

protons.[1]

1H NMR (Proton) Signatures
Solvent: CDCl₃, 400 MHz[1]

Proton
Assignment

Chemical Shift
(δ ppm)

Multiplicity
Coupling (J
Hz)

Structural
Insight

H-12 (Bridge) Absent N/A N/A

Diagnostic

feature. In

Dieldrin, these

appear at ~1.2–

1.5 ppm.[1]

H-1, H-4

(Bridgehead)
3.20 – 3.40

Broad Singlet /

Multiplet
-

Deshielded

relative to

Dieldrin (~2.8

ppm) due to the

adjacent

carbonyl cone of

anisotropy.[1]

H-6, H-7

(Epoxide)
3.05 – 3.15

Singlet (or

AA'BB')
-

Remains similar

to Dieldrin,

confirming the

epoxide ring is

intact.[1]

H-2, H-3, H-5, H-

8
Complex Multiplet -

Skeletal protons;

exact shifts vary

by

stereochemistry

(endo/exo).[1]
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Key Differentiator: The disappearance of the H-12a/H-12b methylene protons (the "bridge"

signals) is the primary confirmation of oxidation.[1]

13C NMR (Carbon) Signatures
Solvent: CDCl₃[1][2]

Carbon Assignment Chemical Shift (δ ppm) Structural Insight

C-12 (Carbonyl) ~195.0 – 205.0

Distinct ketone resonance. The

high shift indicates a strained

bridge ketone (norbornanone-

like).[1]

C-6, C-7 (Epoxide) ~48.0 – 50.0

Characteristic epoxide

carbons, largely unchanged

from Dieldrin.

C-Cl (Chlorinated) ~75.0 – 105.0

Cluster of

hexachloronorbornene ring

carbons.[1]

B. Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the ketone functionality. 12-Keto Dieldrin
exhibits a carbonyl band at a frequency significantly higher than standard aliphatic ketones due

to ring strain in the bridge.[1]
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

C=O[2][3] Stretch

(Bridge)
1760 – 1785 Strong

Diagnostic.

Significantly higher

than standard ketones

(1715 cm⁻¹) due to

bond angle strain in

the methano-bridge.

[1]

C-H Stretch 2900 – 3000 Weak/Med
Aliphatic C-H

stretches.[1]

Epoxide (C-O-C) 850 – 950 Medium

Characteristic

"breathing" mode of

the epoxide ring.

C-Cl Stretch 700 – 800 Strong
Polychlorinated

scaffold signature.[1]

C. Mass Spectrometry (MS)
Mass spectrometry analysis (GC-MS, EI, 70 eV) reveals a characteristic polychlorinated

isotopic cluster.[1]

Molecular Ion (M⁺): The cluster centers around m/z 394 (based on ³⁵Cl).[1]

Isotopic Pattern: The presence of 6 chlorine atoms creates a distinct "envelope" of peaks (M,

M+2, M+4, etc.) with relative intensities governed by the ³⁵Cl/³⁷Cl natural abundance (approx

3:1).[1]

Fragmentation Pathway
[M]⁺ (m/z ~394): Molecular ion.[1]

[M - CO]⁺ (m/z ~366): Loss of Carbon Monoxide (28 Da).[1] This is a classic fragmentation

for cyclic ketones, especially those with a bridge carbonyl, leading to a pentachlorinated

species.[1]
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[M - Cl]⁺ (m/z ~359): Loss of a chlorine atom.[1]

Retro-Diels-Alder (RDA): The complex cage structure often undergoes RDA cleavage,

producing hexachlorocyclopentadiene (m/z ~270) fragments, though the epoxide/ketone

modification may alter the primary breakpoint compared to Dieldrin.[1]

Experimental Protocols
Protocol A: Extraction from Biological Matrices
(Serum/Tissue)
Objective: Isolate 12-Keto Dieldrin from lipid-rich matrices.

Homogenization: Homogenize tissue (1g) in 5 mL Acetonitrile (ACN) to precipitate proteins.

Partitioning: Add 2 mL NaCl (saturated) and 5 mL Hexane. Vortex vigorously for 2 minutes.[1]

Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate layers.

Collection: Collect the upper organic (Hexane) layer.[1]

Clean-up (Solid Phase Extraction - SPE):

Condition a Florisil or Silica Gel SPE cartridge with Hexane.[1]

Load the sample.[1]

Wash with Hexane (removes non-polar lipids).[1]

Elute 12-Keto Dieldrin with 15% Diethyl Ether in Hexane. (Note: Dieldrin elutes earlier;

the ketone is more polar).[1]

Concentration: Evaporate solvent under a gentle stream of Nitrogen (N₂) at 35°C.

Reconstitute in Nonane for GC-MS.

Protocol B: GC-MS Instrument Parameters
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).[1]
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

Injection: Splitless, 250°C.

Oven Program:

Initial: 100°C (hold 1 min).

Ramp 1: 20°C/min to 200°C.

Ramp 2: 5°C/min to 280°C (hold 5 min).

MS Source: 230°C, Electron Ionization (70 eV).[1]

SIM Mode: Monitor m/z 394, 396, 366 (M-CO), and 263 (Base peak derived from chlorinated

fragment) for high sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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